6-Bromo-2-fluoro-3-methylpyridine
Overview
Description
6-Bromo-2-fluoro-3-methylpyridine is a halogenated pyridine derivative . It is used as a building block in the preparation of nitrogen-containing heterocyclic compounds . Its molecular formula is C6H5BrFN .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . Another method involves the use of 2-amino-6-picoline and Sodium Bromide under certain conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with bromine, fluorine, and a methyl group attached to it . The molecule contains a total of 14 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Scientific Research Applications
Electrocatalytic Carboxylation
A study presented a new electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to 6-aminonicotinic acid. This process avoids the use of volatile and toxic solvents and catalysts, offering a more environmentally friendly approach to synthesizing valuable compounds (Feng et al., 2010).
Efficient Synthesis Techniques
Another research effort described the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlighting methods to overcome challenges in regioselectivity and yield. This synthesis pathway is crucial for developing compounds with potential as dopamine and serotonin receptors antagonists (Hirokawa et al., 2000).
Reactions with Potassium Amide
Research into the action of potassium amide on 6-substituted derivatives of 2-bromopyridine in liquid ammonia revealed various reaction types, including substitutions, cine-substitutions, ring transformations, and more. This study provides valuable insights into the mechanisms of these reactions and their potential applications (Streef & Hertog, 2010).
Deprotonation Studies
Deprotonation of fluoro aromatics using lithium magnesates was explored, offering a methodology for engaging fluoro-containing aromatic compounds in various chemical transformations. This research has implications for the synthesis of complex molecules and materials science (Awad et al., 2004).
Halogen-rich Intermediates
A significant contribution to medicinal chemistry research is the development of 5-bromo-2-chloro-4-fluoro-3-iodopyridine as a halogen-rich intermediate for synthesizing pentasubstituted pyridines. These compounds serve as versatile building blocks in drug development (Wu et al., 2022).
Functionalization for Cognitive Enhancement
The functionalization of 2-fluoro-4-methylpyridine into a novel alkylating agent for the synthesis of cognition enhancer drug candidates showcases the application of 6-Bromo-2-fluoro-3-methylpyridine and its derivatives in enhancing acetylcholine release, demonstrating the compound's potential in treating cognitive disorders (Pesti et al., 2000).
Safety and Hazards
Future Directions
While specific future directions for 6-Bromo-2-fluoro-3-methylpyridine are not explicitly stated in the available resources, it is known that halogenated pyridines are widely used in the synthesis of pharmaceuticals and other biologically active compounds . Therefore, it is likely that research will continue to explore new synthetic methods and applications for these types of compounds.
Mechanism of Action
Target of Action
6-Bromo-2-fluoro-3-methylpyridine is a chemical compound that is often used in the field of organic synthesis . It’s important to note that the targets can vary depending on the specific context in which the compound is used.
Mode of Action
It is known that bromo and fluoro groups in pyridine derivatives can significantly influence the reactivity of the compound . The presence of these groups can enhance the electrophilicity of the pyridine ring, potentially influencing its interactions with other molecules or targets.
Biochemical Pathways
Fluorinated pyridines have been noted for their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Properties
IUPAC Name |
6-bromo-2-fluoro-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJQOJQNLCYCMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720901 | |
Record name | 6-Bromo-2-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211536-81-0 | |
Record name | 6-Bromo-2-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-fluoro-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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